5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a chlorophenyl group, an oxazole ring, a thioether linkage, and a pyrimidinol group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzyl and oxazole) would likely contribute to the compound’s stability, while the polar groups (chlorophenyl and pyrimidinol) could enhance its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For instance, the benzyl group might undergo electrophilic aromatic substitution, while the pyrimidinol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antioxidant and Antitumor Activities
Compounds with similar structures have been evaluated for their antioxidant and antitumor activities. For example, derivatives of pyrimidine-2-thiole have shown significant biological activity against oxidative stress and cancer cell proliferation. These compounds are synthesized through a series of reactions involving cyclization and condensation, showcasing their potential in drug development for cancer treatment and prevention of oxidative damage (El-Moneim et al., 2011).
Halogen Bonding in Drug Design
The study of halogen bonding between similar compounds and biological targets, such as the pyruvate dehydrogenase complex, provides insights into the design of more potent inhibitors. Crystallography, DFT calculations, and molecular docking have been used to understand the binding modes and interactions, which are crucial for optimizing drug efficacy and specificity (He et al., 2020).
Antimicrobial Evaluation
The synthesis and evaluation of new pyrimidines and condensed pyrimidines, including those with chlorophenyl and methyloxazol groups, have demonstrated antimicrobial properties. These compounds target various bacterial strains, highlighting their potential in developing new antibiotics or antiseptics to combat resistant bacterial infections (Abdelghani et al., 2017).
Molecular Docking Studies of EGFR Inhibitors
Benzimidazole derivatives bearing triazole and related structures have been studied for their anti-cancer properties, specifically as EGFR inhibitors. Molecular docking studies reveal their binding affinities and interactions with the EGFR binding pocket, offering a pathway to designing more effective cancer therapies (Karayel, 2021).
Synthesis and Biological Activity of Heterocyclic Compounds
The creation of heterocyclic compounds from thiouracil derivatives, including those involving oxazepine, has been explored for their biological activities. Such studies underline the importance of heterocyclic compounds in drug discovery, particularly for their antibacterial properties, showcasing the versatility of these chemical structures in pharmaceutical applications (Mohammad et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-14-19(12-16-6-4-3-5-7-16)21(28)27-23(25-14)30-13-20-15(2)29-22(26-20)17-8-10-18(24)11-9-17/h3-11H,12-13H2,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMGNWGFSGSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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